molecular formula C86H103Cl3N10O34P2 B609769 奥利替凡星二磷酸盐 CAS No. 192564-14-0

奥利替凡星二磷酸盐

货号 B609769
CAS 编号: 192564-14-0
分子量: 1989.09
InChI 键: PWTROOMOPLCZHB-BHYQHFGMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oritavancin diphosphate is a glycopeptide analog related to the vancomycin class of antibiotics. It inhibits the transpeptidase and transglycosylation steps of bacterial peptidoglycan cell-wall synthesis . It was discovered and initially developed by Eli Lilly and Co . It is used for the treatment of skin infections and has broad spectrum activity against gram-positive pathogens .


Synthesis Analysis

Oritavancin is a new-generation semisynthetic lipoglycopeptide antibiotic used to prevent the spread of vancomycin-resistant Gram-positive bacteria. The glycopeptide A82846B is the direct precursor of oritavancin . The vancomycin producer Amycolatopsis orientalis was used as a chassis for the construction of a strain producing high-quality A82846B .


Molecular Structure Analysis

The molecular formula of Oritavancin diphosphate is C86H103Cl3N10O34P2 . The molecular weight is 1989.1 g/mol .


Chemical Reactions Analysis

Oritavancin’s mechanism of action involves at least 3 known mechanisms: inhibition of transglycosylation, inhibition of transpeptidation, and cell membrane interaction/disruption .


Physical And Chemical Properties Analysis

Oritavancin diphosphate is a phosphate salt obtained by combining oritavancin with two molar equivalents of phosphoric acid .

科学研究应用

Treatment of Infective Endocarditis

Oritavancin diphosphate has been used in the treatment of infective endocarditis, a serious infection of the inner lining of the heart chambers and heart valves .

Catheter- or Device-Related Infections

This compound has shown effectiveness in treating catheter- or device-related infections. These are infections that occur due to the use of medical devices like catheters .

Bloodstream Infections

Oritavancin diphosphate has been used to treat bloodstream infections, which occur when bacteria or other germs travel from a specific site of infection into the bloodstream .

Bone and Prosthetic Joint Infections

It has been used in the treatment of bone and prosthetic joint infections. These are serious complications that can occur after joint replacement surgeries .

Treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSI)

Oritavancin diphosphate has been approved for acute bacterial skin and skin structure infections (ABSSSI). It has demonstrated good bactericidal activity and sterilisation ability in biofilm .

Treatment of Vancomycin Resistant Enterococci (VRE)

Recent reports have demonstrated possible off-label uses of Oritavancin diphosphate, such as for vancomycin resistant enterococci (VRE), deep-seated infections including those involving prosthetic material and invasive infections .

Treatment of Clostridium Difficile Spores

Oritavancin diphosphate has been found to be effective against C. difficile spores, where vancomycin was not. It was suggested that a 4 day course of oritavancin may be preferable to longer exposures of vancomycin since it resulted in decreased negative effects on normal intestinal flora .

安全和危害

Oritavancin diphosphate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . Adverse events have been mild and limited; the most common being administration site complaints, headache, rhinitis, dry skin, pain, increases in liver transaminases and accumulation of free cholesterol and phospholipids in phagocytic (macrophages) and nonphagocytic (fibroblast) cells .

未来方向

On March 12, 2021 the FDA approved Kimyrsa, a complete course of therapy in a single, 1 hour 1200 mg infusion . This offers effective and time-efficient treatment for skin and skin structure infections .

Relevant Papers There are several relevant papers on Oritavancin diphosphate. One such paper is "The Clinical Efficacy of Multidose Oritavancin: A Systematic Review" .

属性

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C86H97Cl3N10O26.2H3O4P/c1-35(2)22-51(92-7)77(110)98-67-69(105)42-15-20-55(49(88)24-42)120-57-26-44-27-58(73(57)125-84-74(71(107)70(106)59(34-100)122-84)124-62-32-86(6,76(109)37(4)119-62)93-33-38-8-10-39(11-9-38)40-12-17-45(87)18-13-40)121-56-21-16-43(25-50(56)89)72(123-61-31-85(5,91)75(108)36(3)118-61)68-82(115)97-66(83(116)117)48-28-46(101)29-54(103)63(48)47-23-41(14-19-53(47)102)64(79(112)99-68)96-80(113)65(44)95-78(111)52(30-60(90)104)94-81(67)114;2*1-5(2,3)4/h8-21,23-29,35-37,51-52,59,61-62,64-72,74-76,84,92-93,100-103,105-109H,22,30-34,91H2,1-7H3,(H2,90,104)(H,94,114)(H,95,111)(H,96,113)(H,97,115)(H,98,110)(H,99,112)(H,116,117);2*(H3,1,2,3,4)/t36-,37-,51+,52-,59+,61-,62-,64+,65+,66-,67+,68-,69+,70+,71-,72+,74+,75-,76-,84-,85-,86-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTROOMOPLCZHB-BHYQHFGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)OC1CC(C(C(O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O.OP(=O)(O)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O.OP(=O)(O)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C86H103Cl3N10O34P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027688
Record name Oritavancin diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1989.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oritavancin diphosphate

CAS RN

192564-14-0
Record name Oritavancin diphosphate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192564140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oritavancin diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORITAVANCIN DIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL1P93MKZN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
106
Citations
DJ Cada, DE Baker - Hospital Pharmacy, 2014 - journals.sagepub.com
Each month, subscribers to The Formulary Monograph Service receive 5 to 6 well-documented monographs on drugs that are newly released or are in late phase 3 trials. The …
Number of citations: 6 journals.sagepub.com
A Kumar, HJ Mann - American Journal of Health-System …, 2010 - academic.oup.com
Purpose The visual compatibility of the new intravenous antibiotic oritavancin diphosphate with various drugs commonly administered to patients in acute care settings was studied. …
Number of citations: 9 academic.oup.com
DA Hussar, A Nguyen - Journal of the American Pharmacists Association, 2014 - japha.org
However, the clinical importance of this data has not been established. The effectiveness of dalbavancin was demonstrated in two studies in which it was compared with a regimen of …
Number of citations: 4 www.japha.org
A Markham - Drugs, 2014 - Springer
Oritavancin (Orbactiv ® ) is a lipoglycopeptide antibacterial drug with activity against Gram-positive bacteria developed by The Medicines Company as a single-dose treatment for acute …
Number of citations: 36 link.springer.com
KT Choy, AYL Wong, P Kaewpreedee, SF Sia, D Chen… - Antiviral research, 2020 - Elsevier
… , 50 mM ribavirin, 2.5 mM oritavancin diphosphate). Oseltamivir carboxylate (10 mM in water) … Oritavancin diphosphate antibiotics FDA approved treatment for skin infection caused by …
Number of citations: 943 www.sciencedirect.com
FF Arhin, I Sarmiento, A Belley, GA McKay… - Antimicrobial agents …, 2008 - Am Soc Microbiol
… of 0.002% polysorbate 80 either at the last step (in the inoculum, as recommended for dalbavancin [5, 6, 16]) or at the first step (in the solvent used to dissolve oritavancin diphosphate …
Number of citations: 112 journals.asm.org
LR Karaoui, R El-Lababidi… - American journal of …, 2013 - academic.oup.com
… The visual compatibility of oritavancin diphosphate with selected coadministered drugs during simulated Y-site administration is described elsewhere. …
Number of citations: 23 academic.oup.com
B Das, C Sarkar, J Schachter - Pakistan Journal of …, 2013 - search.ebscohost.com
… In this experiment, oritavancin diphosphate was administered in a solution of 5% dextrose in water. In another study by Bhavnani et al, oritavancin at a dose of 5-10 …
Number of citations: 11 search.ebscohost.com
S Shaikh, KZ Ashwinbhai, R Gupta - 2023 - researchsquare.com
… In this study, only Oritavancin diphosphate formed polar interactions with Y77 and E259. However, it did not block the Y77-E259 interaction as in the case of TVP. This antibiotic has …
Number of citations: 2 www.researchsquare.com
DJ Cada, K Ingram, DE Baker - Hospital Pharmacy, 2014 - journals.sagepub.com
… Oritavancin Diphosphate … The DUE/MUE is on oritavancin diphosphate. …
Number of citations: 12 journals.sagepub.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。